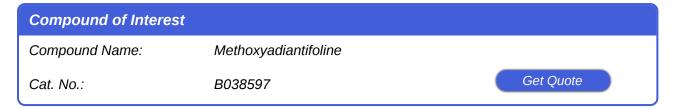


## Spectroscopic Data of Methoxyadiantifoline: A Technical Guide

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Disclaimer: As of October 2025, publicly accessible spectroscopic data for **Methoxyadiantifoline** is limited. To provide a comprehensive technical guide that meets the specified requirements, this document utilizes spectroscopic data for the well-characterized, structurally complex natural product, Quercetin, as a representative example. The experimental protocols and data presentation are illustrative of the methodologies applied in the structural elucidation of novel natural products like **Methoxyadiantifoline**.

This guide is intended for researchers, scientists, and drug development professionals, offering a detailed overview of the spectroscopic techniques central to the characterization of complex organic molecules.

## Introduction to Spectroscopic Analysis in Natural Product Research

The structural elucidation of natural products is a cornerstone of drug discovery and development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy are indispensable tools in this process. Each technique provides unique and complementary information about the molecular structure, connectivity, and functional groups of a compound. This guide presents the spectroscopic data for Quercetin and outlines the experimental protocols for acquiring such data, serving as a blueprint for the analysis of compounds like **Methoxyadiantifoline**.



# **Data Presentation: Spectroscopic Data for Quercetin**

The following tables summarize the quantitative NMR, MS, and IR data for Quercetin.

## **NMR Spectroscopic Data**

Table 1: <sup>1</sup>H and <sup>13</sup>C NMR Spectroscopic Data for Quercetin in DMSO-d<sub>6</sub>.

Position	<sup>13</sup> C Chemical Shift (δ, ppm)	¹H Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
2	147.2	-	-	-
3	135.7	-	-	-
4	175.8	-	-	-
5	160.7	12.50	S	-
6	98.1	6.19	d	2.0
7	164.0	-	-	-
8	93.3	6.40	d	2.0
9	156.1	-	-	-
10	103.0	-	-	-
1'	122.0	-	-	-
2'	115.0	7.68	d	2.2
3'	145.0	-	-	-
4'	147.8	-	-	-
5'	115.6	6.88	d	8.5
6'	120.0	7.54	dd	8.5, 2.2



Data compiled from publicly available spectral databases.

## **Mass Spectrometry Data**

Table 2: Mass Spectrometry Data for Quercetin.[1]

Parameter	Value	
Molecular Formula	C15H10O7	
Molecular Weight	302.24 g/mol	
Ionization Mode	Electrospray Ionization (ESI), Negative Ion Mode	
[M-H] <sup>-</sup> (m/z)	301.03	
Major Fragment Ions (m/z)	178.9, 151.0, 121.0	

## **Infrared Spectroscopy Data**

Table 3: Infrared (IR) Spectroscopy Data for Quercetin.[2]

Wavenumber (cm <sup>-1</sup> )	Assignment	
3400-3200 (broad)	O-H stretching (phenolic)	
1660	C=O stretching (ketone)	
1610, 1520, 1450	C=C stretching (aromatic)	
1380	O-H bending (phenolic)	
1200-1000	C-O stretching	

## **Experimental Protocols**

Detailed methodologies for the key experiments are provided below.

## **Nuclear Magnetic Resonance (NMR) Spectroscopy**



Objective: To determine the carbon and proton framework of the molecule, including connectivity through-bond correlations.

Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

#### Sample Preparation:

- Approximately 5-10 mg of the purified compound (e.g., Quercetin) is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d<sub>6</sub>, CDCl<sub>3</sub>, or MeOD).
- The solution is transferred to a 5 mm NMR tube.

#### Data Acquisition:

- ¹H NMR: A standard single-pulse experiment is performed. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
- <sup>13</sup>C NMR: A proton-decoupled <sup>13</sup>C experiment is run. Due to the low natural abundance of <sup>13</sup>C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required.
- 2D NMR (COSY, HSQC, HMBC): Standard pulse programs for these experiments are utilized to establish proton-proton couplings (COSY), direct carbon-proton correlations (HSQC), and long-range carbon-proton correlations (HMBC).

### Mass Spectrometry (MS)

Objective: To determine the molecular weight and elemental composition of the compound and to gain structural information from fragmentation patterns.[3]

Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, coupled with a liquid chromatography (LC) system.[4]

#### Sample Preparation:



- A stock solution of the purified compound is prepared in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.
- The stock solution is further diluted to a working concentration of 1-10 μg/mL.

Data Acquisition (LC-MS/MS):

- The sample is injected into the LC system, where it is separated from any remaining impurities on a C18 column.
- The eluent from the LC is introduced into the mass spectrometer's ion source (e.g., Electrospray Ionization - ESI).
- Full scan mass spectra are acquired in both positive and negative ion modes to determine the mass of the molecular ion.
- Tandem MS (MS/MS) experiments are performed by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions.[5]

### Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation (ATR-FTIR):

- A small amount of the solid, purified compound is placed directly onto the ATR crystal.
- The anvil is lowered to ensure good contact between the sample and the crystal.

Data Acquisition:

- A background spectrum of the empty ATR crystal is collected.
- The sample spectrum is then recorded.

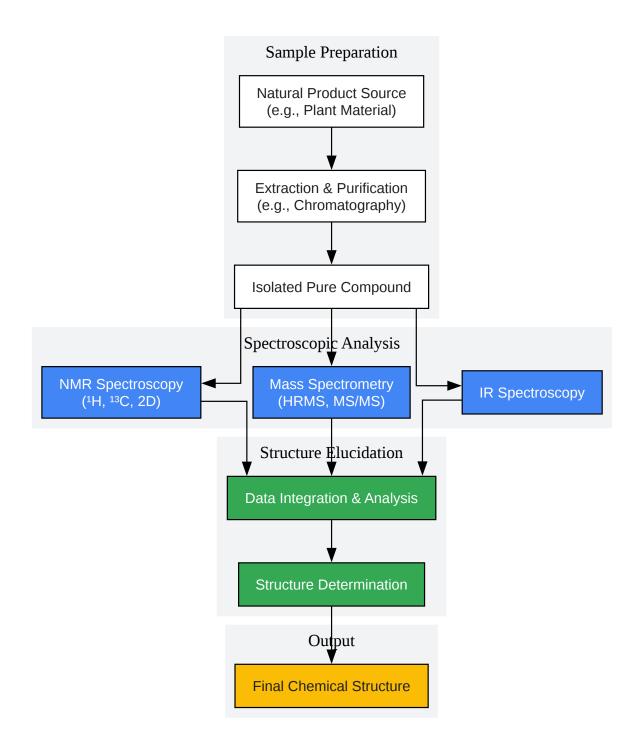


• The spectrum is typically collected over a range of 4000-400 cm<sup>-1</sup> with a resolution of 4 cm<sup>-1</sup>. Multiple scans (e.g., 16-32) are averaged to improve the signal-to-noise ratio.

## **Visualization of Experimental Workflow**

The following diagram illustrates the general workflow for the spectroscopic analysis of a natural product.





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